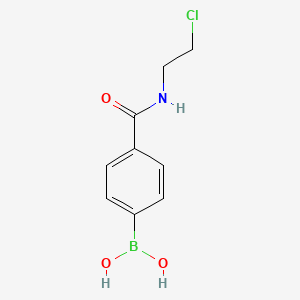

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid

Description

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2-chloroethyl)carbamoyl group

Properties

IUPAC Name |

[4-(2-chloroethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLHHAJGSFUYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657452 | |

| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-05-6 | |

| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of boronic acid derivatives.

Industrial Production Methods

Industrial production of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to ensure scalability and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and carbamoyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The (2-chloroethyl)carbamoyl group can undergo nucleophilic substitution reactions, allowing for the modification of the compound’s structure and reactivity.

Comparison with Similar Compounds

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic acid: Lacks the (2-chloroethyl)carbamoyl group, making it less versatile in certain applications.

(4-Carbamoylphenyl)boronic acid: Similar structure but without the chloroethyl group, leading to different reactivity and applications.

(4-(2-Bromoethyl)carbamoyl)phenylboronic acid: The bromoethyl group can undergo different substitution reactions compared to the chloroethyl group.

Biological Activity

(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research, particularly for its biological activity. This compound has been studied for its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chloroethyl carbamoyl group. This unique configuration contributes to its biological activity and reactivity in biochemical pathways.

Proteasome Inhibition

The primary mechanism through which this compound exerts its biological effects is via the inhibition of proteasome activity . This compound binds covalently to the active site of the proteasome, specifically targeting the threonine residue in the catalytic subunit. By inhibiting proteasome function, it prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This accumulation can trigger various cellular responses, including:

- Cell Cycle Arrest : The buildup of regulatory proteins can halt the cell cycle progression.

- Apoptosis : Increased levels of pro-apoptotic factors can lead to programmed cell death.

- Altered Gene Expression : The inhibition of proteasome activity affects transcription factors and other regulatory proteins, modulating gene expression profiles.

Cellular and Molecular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling Pathways : It can modulate key signaling pathways that are critical for cell survival and proliferation.

- Toxicity Profiles : While low doses exhibit effective proteasome inhibition with minimal toxicity, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.

Dosage Effects in Animal Models

In vivo studies have demonstrated that dosage significantly impacts the biological effects of this compound:

- Low Doses : Effective in inhibiting proteasome activity without significant toxicity.

- High Doses : Associated with increased toxicity and adverse effects on liver and kidney functions.

Applications in Research and Medicine

This compound has several important applications:

- Cancer Research : Due to its ability to induce apoptosis in cancer cells through proteasome inhibition, it is being explored as a potential therapeutic agent in oncology.

- Enzyme Inhibition Studies : The compound is utilized in studying protein interactions and enzyme mechanisms due to its unique chemical properties.

- Drug Development : It serves as a building block in organic synthesis, particularly in developing other bioactive compounds.

Study 1: Proteasome Inhibition in Cancer Cells

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment led to significant apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent.

Study 2: Toxicological Assessment

Another research focused on evaluating the toxicological profile of this compound in animal models. It was found that while low doses were well tolerated, higher concentrations resulted in significant liver damage, emphasizing the need for careful dosage management in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Potential | Toxicity Profile |

|---|---|---|---|

| This compound | Proteasome inhibition | Anticancer | Moderate at high doses |

| Other Boronic Acid Derivatives | Various enzyme inhibition | Antidiabetic | Variable |

| Traditional Chemotherapeutics | DNA damage | Broad-spectrum cancer treatment | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.